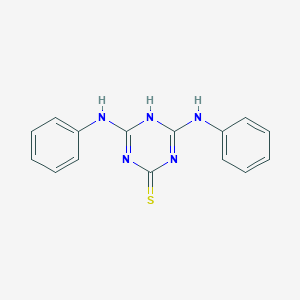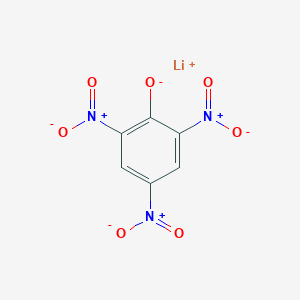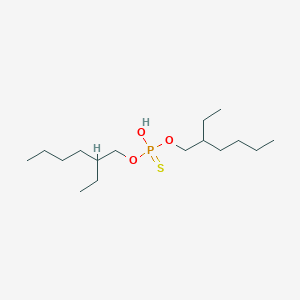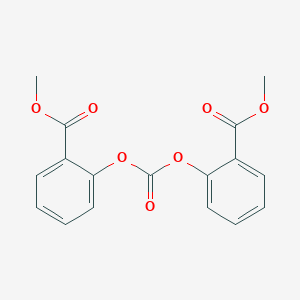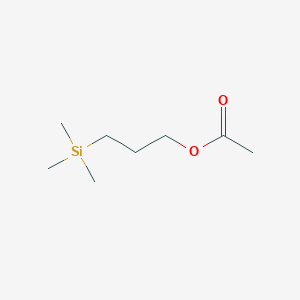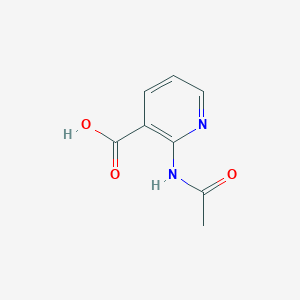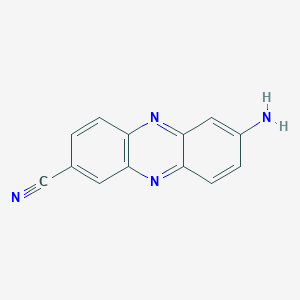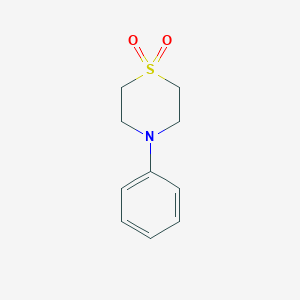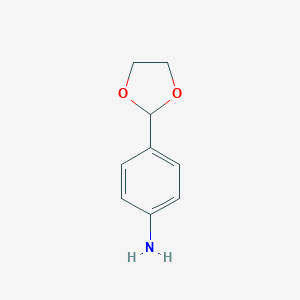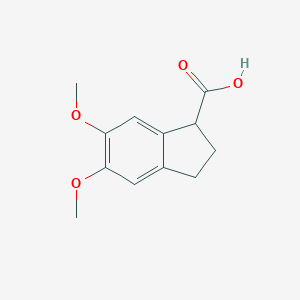
5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid (DDIC) is a synthetic organic compound that belongs to the class of indene carboxylic acid derivatives. DDIC has been synthesized and studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. In
Mecanismo De Acción
The mechanism of action of 5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid involves the inhibition of cholinesterases, acetylcholinesterases, and butyrylcholinesterases. 5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid binds to the active site of these enzymes, preventing the breakdown of neurotransmitters such as acetylcholine. This leads to increased levels of neurotransmitters in the brain, which can have therapeutic effects in the treatment of neurological disorders such as Alzheimer's disease.
Efectos Bioquímicos Y Fisiológicos
5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid has been shown to have inhibitory effects on cholinesterases, acetylcholinesterases, and butyrylcholinesterases, leading to increased levels of neurotransmitters in the brain. This can have therapeutic effects in the treatment of neurological disorders such as Alzheimer's disease. 5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid has also been shown to have antioxidant properties, which can help to protect against oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid has several advantages for lab experiments, including its high purity and stability, as well as its ability to inhibit a variety of enzymes involved in the breakdown of neurotransmitters. However, 5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid also has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for further research on 5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid. One area of research could focus on the development of more efficient synthesis methods for 5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid, as well as the optimization of its chemical properties for use in scientific research. Another area of research could focus on the development of new therapeutic applications for 5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid, particularly in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further studies could be conducted to investigate the potential toxicity and safety of 5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid at various concentrations, in order to ensure its safe use in scientific research.
Métodos De Síntesis
5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid can be synthesized through a multi-step process, starting from commercially available starting materials. The synthesis involves the reaction of 2,3-dihydro-1H-indene-1-carboxylic acid with methoxyamine hydrochloride in the presence of a base, followed by the reaction with dimethyl sulfate and sodium hydroxide. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid has been studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. 5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid has been shown to have inhibitory effects on a variety of enzymes, including cholinesterases, acetylcholinesterases, and butyrylcholinesterases. These enzymes are involved in the breakdown of neurotransmitters in the brain, and their inhibition can lead to increased levels of neurotransmitters, which can have therapeutic effects in the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
Número CAS |
19156-11-7 |
|---|---|
Nombre del producto |
5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid |
Fórmula molecular |
C12H14O4 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
5,6-dimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid |
InChI |
InChI=1S/C12H14O4/c1-15-10-5-7-3-4-8(12(13)14)9(7)6-11(10)16-2/h5-6,8H,3-4H2,1-2H3,(H,13,14) |
Clave InChI |
SRMCSVPXTIJOBW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(CCC2=C1)C(=O)O)OC |
SMILES canónico |
COC1=C(C=C2C(CCC2=C1)C(=O)O)OC |
Sinónimos |
1H-Indene-1-carboxylic acid, 2,3-dihydro-5,6-dimethoxy- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



